An In-depth Technical Guide on the Chemical Properties of 2-Amino-1-(isoxazol-3-yl)ethanone
An In-depth Technical Guide on the Chemical Properties of 2-Amino-1-(isoxazol-3-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-1-(isoxazol-3-yl)ethanone is a heterocyclic compound of significant interest in medicinal chemistry. The isoxazole scaffold is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer effects.[1][2] This technical guide provides a comprehensive overview of the known and predicted chemical properties of 2-Amino-1-(isoxazol-3-yl)ethanone, its synthesis, and its potential biological significance. Due to the limited availability of direct experimental data for this specific molecule, this guide consolidates information from closely related analogs and theoretical predictions to offer a valuable resource for researchers in drug discovery and development.
Chemical Properties
Table 1: Predicted Physicochemical Properties of 2-Amino-1-(isoxazol-3-yl)ethanone
| Property | Predicted Value | Remarks |
| Molecular Formula | C₅H₆N₂O₂ | - |
| Molecular Weight | 126.12 g/mol | - |
| Appearance | Likely a crystalline solid | Based on similar α-amino ketone hydrochlorides. |
| Melting Point | Data not available | Expected to be higher for the hydrochloride salt. |
| Boiling Point | Data not available | Likely to decompose upon heating. |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO and methanol. | The hydrochloride salt is expected to have higher water solubility. |
| pKa | Estimated around 6-7 for the amino group | Typical for α-amino ketones. |
Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of 2-Amino-1-(isoxazol-3-yl)ethanone is not explicitly reported in the reviewed literature. However, a plausible and commonly employed synthetic route for α-amino ketones involves a two-step process starting from the corresponding ketone.
Step 1: α-Bromination of 1-(isoxazol-3-yl)ethanone
The synthesis would commence with the α-bromination of 1-(isoxazol-3-yl)ethanone (CAS No: 88511-37-9).[3][4] This reaction is a standard procedure for the preparation of α-haloketones, which are versatile intermediates in organic synthesis.
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Reaction: 1-(isoxazol-3-yl)ethanone is reacted with a brominating agent such as N-bromosuccinimide (NBS) or bromine (Br₂) in a suitable solvent like chloroform or acetic acid, often with a catalytic amount of acid.
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Work-up: The reaction mixture is typically washed with a reducing agent (e.g., sodium bisulfite solution) to remove excess bromine, followed by washing with water and brine. The organic layer is then dried and concentrated to yield 2-bromo-1-(isoxazol-3-yl)ethanone.
Step 2: Amination of 2-bromo-1-(isoxazol-3-yl)ethanone
The resulting α-bromoketone can then be converted to the desired α-amino ketone. Several methods are available for this transformation.[5]
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Method A: Direct Amination with Ammonia: The bromoketone can be treated with a solution of ammonia in an organic solvent. This method can sometimes lead to over-alkylation and the formation of secondary and tertiary amines as byproducts.
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Method B: Gabriel Synthesis: A more controlled method involves the use of potassium phthalimide to form an N-protected intermediate. The phthalimide group can then be removed by hydrazinolysis (Ing-Manske procedure) to yield the primary amine. This method is generally preferred for the synthesis of primary amines from alkyl halides.
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Purification: The final product, 2-Amino-1-(isoxazol-3-yl)ethanone, would likely be purified by column chromatography or by conversion to its hydrochloride salt, which can be recrystallized.
Plausible synthetic workflow for 2-Amino-1-(isoxazol-3-yl)ethanone.
Spectroscopic Characterization (Predicted)
While experimental spectra for 2-Amino-1-(isoxazol-3-yl)ethanone are not available, its expected spectral characteristics can be predicted based on the analysis of its functional groups and comparison with related structures.[6]
Table 2: Predicted Spectroscopic Data for 2-Amino-1-(isoxazol-3-yl)ethanone
| Technique | Predicted Key Signals |
| ¹H NMR | - Singlet for the aminomethylene protons (-CH₂-NH₂) around 3.5-4.5 ppm.- Singlet for the methyl protons (-COCH₃) around 2.2-2.6 ppm.- Signals for the isoxazole ring protons, likely two doublets in the aromatic region (δ 6.0-9.0 ppm).- Broad singlet for the amine protons (-NH₂), which is exchangeable with D₂O. |
| ¹³C NMR | - Carbonyl carbon (-C=O) signal around 190-200 ppm.- Aminomethylene carbon (-CH₂-NH₂) signal around 40-50 ppm.- Methyl carbon (-CH₃) signal around 25-30 ppm.- Signals for the isoxazole ring carbons in the aromatic region. |
| IR (Infrared) Spectroscopy | - N-H stretching vibrations (primary amine) around 3300-3500 cm⁻¹.- C=O stretching vibration (ketone) around 1680-1700 cm⁻¹.- C=N and C=C stretching vibrations of the isoxazole ring in the range of 1400-1600 cm⁻¹.- N-H bending vibration around 1590-1650 cm⁻¹ |
| Mass Spectrometry (MS) | - A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (126.12 g/mol ).- Fragmentation patterns characteristic of α-cleavage adjacent to the carbonyl group and loss of fragments from the isoxazole ring. |
Biological Context and Potential Applications
The isoxazole ring is a privileged scaffold in drug discovery, and its derivatives have been reported to exhibit a wide range of pharmacological activities.[7][8] This suggests that 2-Amino-1-(isoxazol-3-yl)ethanone could serve as a valuable building block for the synthesis of novel therapeutic agents.
Antimicrobial Activity: Isoxazole derivatives are known to possess significant antibacterial and antifungal properties.[9][10][11] The mechanism of action for some isoxazole-containing antibiotics involves the inhibition of bacterial cell wall synthesis.[10] The title compound could be a precursor for novel antimicrobial agents.
Anticancer Activity: Numerous isoxazole derivatives have been investigated for their anticancer potential, with mechanisms of action including the induction of apoptosis, and inhibition of key enzymes like topoisomerase and protein kinases.[1][8][12] The amino ketone functionality in the target molecule provides a reactive handle for further chemical modifications to explore potential anticancer agents.
Antiviral Activity: Certain isoxazole derivatives have demonstrated promising antiviral activity against a range of viruses.[13][14] The development of new antiviral drugs is a continuous effort, and isoxazole-based compounds represent a promising class of molecules for further investigation.
References
- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 2. researchgate.net [researchgate.net]
- 3. 88511-37-9|1-(Isoxazol-3-yl)ethanone|BLD Pharm [bldpharm.com]
- 4. sinfoochem.com [sinfoochem.com]
- 5. ETHANONE,1-(2-AMINO-4-METHYL-5-OXAZOLYL)- (CAS No. 191399-17-4) Suppliers @ ChemicalRegister.com [chemicalregister.com]
- 6. Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 12. the-recent-progress-of-isoxazole-in-medicinal-chemistry - Ask this paper | Bohrium [bohrium.com]
- 13. researchgate.net [researchgate.net]
- 14. taylorandfrancis.com [taylorandfrancis.com]
